N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide
Description
N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 1,2-dihydropyridinone core. The molecule features an N-ethyl group, an N-phenyl substituent, and a 3-nitrobenzyl moiety at the 1-position of the pyridine ring.
Properties
IUPAC Name |
N-ethyl-1-[(3-nitrophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-2-23(17-9-4-3-5-10-17)21(26)19-12-7-13-22(20(19)25)15-16-8-6-11-18(14-16)24(27)28/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKARKAQSTQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a dihydropyridine structure, which is known for its diverse biological activities. The presence of the nitrobenzyl group is particularly notable as it can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs display minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against various pathogens. The compound in focus has shown promise in preliminary tests against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Similar Derivative | 0.22 | E. coli |
Anti-inflammatory Effects
The anti-inflammatory potential of compounds similar to N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting a mechanism that may involve the modulation of immune responses .
Antioxidant Activity
Dihydropyridine derivatives are also recognized for their antioxidant properties. The presence of the carbonyl group in the structure allows for electron donation, which can neutralize free radicals. In vitro assays have demonstrated that these compounds can significantly reduce oxidative stress markers in cell cultures .
The biological activity of N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : Interaction with various receptors could alter signaling pathways related to inflammation and cell proliferation.
- Radical Scavenging : The structural features allow it to effectively scavenge free radicals, thus providing protective effects against oxidative damage.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A study evaluated several dihydropyridine derivatives against clinical isolates of bacteria. The results indicated that modifications at the phenyl ring significantly enhanced antimicrobial activity .
- Inflammation Model : In a murine model of inflammation, a derivative exhibited a notable reduction in paw edema when administered prior to inflammatory stimuli, underscoring its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares a 1,2-dihydropyridinone backbone with several derivatives, differing primarily in substituents. Key analogs include:
Structural and Electronic Comparisons
- Substituent Effects: The N-ethyl and N-phenyl groups in the target compound likely increase steric hindrance compared to the smaller N-(4-nitrophenyl) group in . This may reduce crystallinity or alter solubility. Halogen substituents (Br, Cl) in influence molecular weight and van der Waals interactions, with bromine’s larger atomic radius increasing crystal density compared to chlorine.
Conformational Analysis :
Hydrogen Bonding and Crystal Packing
- N-ethyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide : Likely forms intermolecular N–H···O hydrogen bonds similar to , but the nitro group may participate in additional interactions (e.g., C–H···O).
- Compound : Exhibits centrosymmetric dimers via N–H···O bonds, a feature common in carboxamides. The target compound’s ethyl and phenyl groups could disrupt such dimerization, leading to alternative packing motifs.
Research Implications
- Pharmaceutical Relevance : While biological data are absent in the evidence, structural similarities to and imply possible kinase inhibition or antimicrobial activity, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
